![molecular formula C13H17N7S B10974860 4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10974860.png)
4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[1-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound featuring a pyrazole and triazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[1-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The key steps include the formation of the pyrazole and triazole rings, followed by their coupling. Common reagents used in these reactions include hydrazines, aldehydes, and sulfur sources under controlled conditions such as reflux or microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[1-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .
Scientific Research Applications
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[1-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[1-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone: A related compound with a similar pyrazole structure.
(4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate: Another compound with a pyrazole ring, used in different applications.
Uniqueness
4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[1-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific combination of pyrazole and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H17N7S |
---|---|
Molecular Weight |
303.39 g/mol |
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-3-[1-(4-methylpyrazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H17N7S/c1-8-5-14-19(6-8)10(3)12-15-16-13(21)20(12)11-7-18(4)17-9(11)2/h5-7,10H,1-4H3,(H,16,21) |
InChI Key |
ZRZLQEZCXPXEFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(C)C2=NNC(=S)N2C3=CN(N=C3C)C |
Origin of Product |
United States |
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